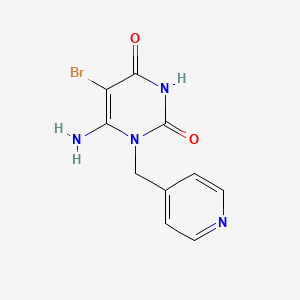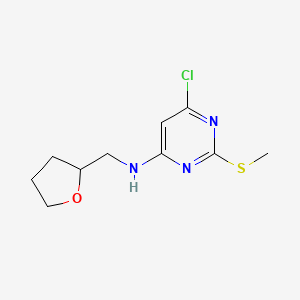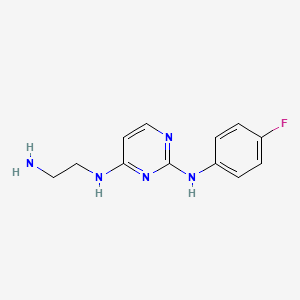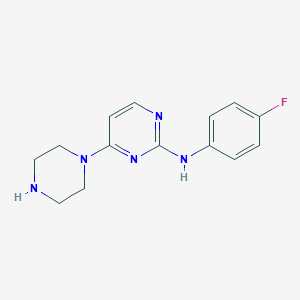![molecular formula C14H16BrN5O3 B7885592 2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol](/img/structure/B7885592.png)
2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol is a complex organic compound that features a brominated pyrimidine ring and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol typically involves multiple steps:
Amination: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where an amino group replaces a leaving group on the aromatic ring.
Coupling: The brominated pyrimidine and the nitrophenyl amine are coupled under conditions that promote the formation of the desired product, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the bromine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of 2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
2-({5-Chloro-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-({5-Bromo-2-[(4-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
The presence of the bromine atom and the specific positioning of the nitro group confer unique chemical properties to 2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol, affecting its reactivity and potential applications. These structural differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
属性
IUPAC Name |
2-[[5-bromo-2-(3-nitroanilino)pyrimidin-4-yl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O3/c1-2-9(8-21)17-13-12(15)7-16-14(19-13)18-10-4-3-5-11(6-10)20(22)23/h3-7,9,21H,2,8H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCGXQYFZNPMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=NC=C1Br)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenyl-4-[4-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B7885527.png)
![ethyl (2Z)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B7885528.png)
![ethyl (2E)-2-[(3-methyl-4-nitrophenyl)hydrazono]-3-phenylpropanoate](/img/structure/B7885531.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B7885535.png)
![[(2-Methoxy-4-nitrophenyl)thio]acetaldehyde](/img/structure/B7885537.png)
![2-propionyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B7885545.png)

![4-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methyl}thiomorpholine](/img/structure/B7885556.png)

![2,5-dimethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B7885574.png)
![6-{[Methyl(2-methylphenyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7885589.png)


![3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B7885609.png)
